molecular formula C13H16BrNO2 B105167 Tert-Butyl 5-Bromoisoindoline-2-Carboxylate CAS No. 201940-08-1

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

Cat. No. B105167
M. Wt: 298.18 g/mol
InChI Key: GOKHEUCWNVPUSC-UHFFFAOYSA-N
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Description

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate is a chemical compound that is part of a broader class of tert-butyl isoindoline derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and as intermediates in various chemical reactions. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.

Synthesis Analysis

The synthesis of tert-butyl isoindoline derivatives can be achieved through various methods. For instance, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols has been demonstrated to proceed chemoselectively in high yield under mild conditions . Additionally, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which shares structural similarities with tert-butyl isoindoline derivatives, has been developed, featuring a selective Sandmeyer reaction . Furthermore, the synthesis of chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been reported, which can be used in dipeptide synthesis and other transformations .

Molecular Structure Analysis

The molecular structure of tert-butyl isoindoline derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using X-ray diffraction (XRD) and compared with a structure optimized using density functional theory (DFT) . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was also characterized by NMR, MS, FT-IR, and XRD, with the DFT-optimized structure matching the crystal structure .

Chemical Reactions Analysis

The tert-butyl group in isoindoline derivatives can influence the reactivity of the molecule in various chemical reactions. For instance, the synthesis of cichorine and 4-hydroxyisoindolin-1-one natural products was achieved through an oxidative radical cyclization process from stable carbamoylxanthates derived from secondary tert-butylamines . Additionally, the hetero-Cope rearrangement was used to synthesize potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, a highly water-soluble stable free radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl isoindoline derivatives can be inferred from their molecular structure and the presence of functional groups. For example, the presence of the tert-butyl group can increase the steric bulk, potentially affecting the solubility and stability of the compound. The molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses can provide insights into the reactivity and interaction of the molecule with other chemical species .

Scientific Research Applications

  • Chemical Synthesis and Reactions

    • Tert-butyl 5-bromoisoindoline-2-carboxylate and related compounds are used in various chemical syntheses and reactions. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is involved in Diels‐Alder reactions, highlighting its utility in complex chemical transformations (Padwa, Brodney & Lynch, 2003).
  • Synthesis of Pharmaceutical Intermediates

    • Derivatives of tert-butyl 5-bromoisoindoline-2-carboxylate are instrumental in the synthesis of important pharmaceutical intermediates. For example, tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives are used in the synthesis of triazolylalanine analogues, which are significant in medicinal chemistry (Patil & Luzzio, 2017).
  • Development of New Synthetic Methods

    • Research on tert-butyl 5-bromoisoindoline-2-carboxylate and its analogs has led to the development of new synthetic methods and reagents. One notable example is the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates (Saito, Ouchi & Takahata, 2006).
  • Synthesis of Natural Products and Derivatives

    • The compound and its derivatives are used in the synthesis of natural products and their analogs. For instance, an efficient method for the synthesis of 2-tert-butylisoindolin-1-ones via oxidative radical cyclization, a crucial step in the synthesis of natural products like cichorine and 4-hydroxyisoindolin-1-one, has been developed (López-Valdez et al., 2011).
  • Advanced Materials Synthesis

    • Research into tert-butyl 5-bromoisoindoline-2-carboxylate derivatives is also contributing to the field of materials science. For example, phenylacetylene dendrimers terminated with tert-butyl esters, derived from tert-butyl 5-bromoisoindoline-2-carboxylate, have been synthesized and studied for their unique solubility and structural properties (Pesak, Moore & Wheat, 1997).

Safety And Hazards

The compound is labeled with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 5-bromo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHEUCWNVPUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582872
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 5-Bromoisoindoline-2-Carboxylate

CAS RN

201940-08-1
Record name tert-Butyl 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-2,3-dihydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Zhu, H Huang, DM Pinkas, J Luo… - Journal of medicinal …, 2019 - ACS Publications
… A mixture of tert-butyl-5-bromoisoindoline-2-carboxylate 35 (238 mg, 0.8 mmol), Pd(dppf)Cl 2 –CH 2 Cl 2 (66 mg, 0.08 mmol), MeOH (1 mL), DMF (4 mL), and triethylamine (0.3 mL, 2.4 …
Number of citations: 40 pubs.acs.org
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
… Inside a glovebox under a nitrogen atmosphere were combined tert-butyl 5-bromoisoindoline-2-carboxylate (300 mg, 1.01 mmol), tris(dibenzylideneacetone)dipalladium (46.1 mg, …
Number of citations: 53 pubs.acs.org
DJ Shell, CA Foley, Q Wang, CM Smith… - Journal of medicinal …, 2023 - ACS Publications
… Compound 62 was synthesized from tert-butyl 5-bromoisoindoline-2-carboxylate (200 mg, 0.671 mmol) according to General Procedure 5 and purified by flash chromatography (0–100…
Number of citations: 4 pubs.acs.org
KN Myreng - 2017 - ntnuopen.ntnu.no
… from commercially available 4-bromophthalimide (1), reduction by insitu diborane followed by carbamate protection was reported to yield tert-butyl 5-bromoisoindoline-2-carboxylate (3) …
Number of citations: 0 ntnuopen.ntnu.no

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